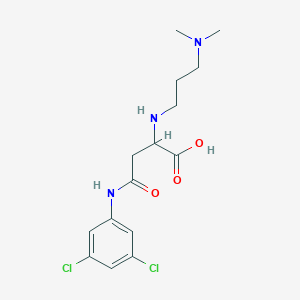

4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dichlorophenyl group, the introduction of the amino groups, and the formation of the carboxylic acid and ketone groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the dichlorophenyl group suggests that the compound may have aromatic properties. The amino and carboxylic acid groups could allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino groups might act as nucleophiles in reactions, while the carboxylic acid group could participate in acid-base reactions. The dichlorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -COOH and -NH2 would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Molecular Docking and Vibrational Studies

Spectroscopic and structural investigations of derivatives closely related to 4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid have been conducted through experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies contribute to understanding the stability of the molecule, its reactivity, and its potential as a nonlinear optical material. Furthermore, theoretical UV-Visible spectra analysis using the TD-DFT method and Auto-dock studies suggest the derivatives' inhibition of Placenta growth factor (PIGF-1), indicating good biological activities. This research provides a foundation for further pharmacological importance of butanoic acid derivatives (Vanasundari et al., 2018).

Vibrational Spectroscopic and Supramolecular Studies

The crystal structure of a chloramphenicol derivative, analyzed by single-crystal X-ray diffraction supported by vibrational spectroscopy (Raman and infrared), provided insights into the significant homomeric synthons involving chains and dimers through conventional OH⋯O and NH⋯O hydrogen bonds. This study emphasized the role of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking, analyzed by Full Interaction Maps, contributing to the understanding of the structural complexity of butanoic acid derivatives (Fernandes et al., 2017).

FT-IR, Molecular Structure, and Hyperpolarizability Analysis

An in-depth analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound structurally similar to this compound, was conducted. This research included FT-IR spectrum recording and analysis, crystal structure description, and vibrational wavenumbers computation using HF and DFT methods. The study provided valuable insights into the molecule's stability, arising from hyper-conjugative interaction and charge delocalization, and its potential for nonlinear optical applications through the analysis of hyperpolarizability and HOMO-LUMO analysis (Raju et al., 2015).

Novel Photosynthesis and Characterization

The photosynthesis of derivatives from the targeted compound under investigation demonstrates the potential for creating novel compounds with unique properties. The study involved synthesizing and characterizing new molecules through various spectroscopic techniques, providing insights into their structural and optical properties. This research opens avenues for exploring butanoic acid derivatives in further scientific applications, particularly in developing new materials and compounds with specialized functions (Chalabi & Fadhil, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3,5-dichloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O3/c1-20(2)5-3-4-18-13(15(22)23)9-14(21)19-12-7-10(16)6-11(17)8-12/h6-8,13,18H,3-5,9H2,1-2H3,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFFDURZVRDIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)

![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)

![5-bromo-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2904975.png)